![molecular formula C15H23NOS B4579520 4-(4-butoxybenzyl)thiomorpholine](/img/structure/B4579520.png)
4-(4-butoxybenzyl)thiomorpholine
Description
This chemical compound is part of the thiomorpholine family, a group of sulfur-containing heterocycles that exhibit diverse chemical properties and reactivities. Thiomorpholines have been synthesized through various methods, often involving the use of aminosulfides to generate sulfur ylides for asymmetric epoxidation of aldehydes, showing their versatility in synthetic chemistry (Hansch, Illa, McGarrigle, Aggarwal, 2008).
Synthesis Analysis
Thiomorpholines, including derivatives like “4-(4-butoxybenzyl)thiomorpholine”, can be synthesized through multiple-step processes starting from basic heterocyclic scaffolds. A notable method involves the asymmetric epoxidation of aldehydes mediated by sulfur ylides, derived from chiral nonracemic thiomorpholines. These compounds have been synthesized in four to six steps from sources like limonene or achiral alkenes using alpha-methylbenzylamine to control absolute stereochemistry, demonstrating a complex but effective synthetic pathway (Hansch et al., 2008).
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives involves a characteristic sulfur-containing heterocycle, which plays a crucial role in their chemical reactivity and applications. The crystal and molecular structure analysis of related compounds, such as N-(4-n-butyloxybenzylidene)-4′-ethylaniline, provides insight into the conformations and structural properties that influence their chemical behavior (Thyen, Heineman, Zugenmaier, 1994).
Chemical Reactions and Properties
Thiomorpholine compounds engage in a variety of chemical reactions, leveraging their sulfur ylides for asymmetric epoxidation processes. This reactivity facilitates the production of epoxides with excellent yields and enantioselectivities, showcasing the chemical versatility of thiomorpholine derivatives (Hansch et al., 2008).
properties
IUPAC Name |
4-[(4-butoxyphenyl)methyl]thiomorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-2-3-10-17-15-6-4-14(5-7-15)13-16-8-11-18-12-9-16/h4-7H,2-3,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMIDJMCARKKQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCSCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198488 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Butoxybenzyl)thiomorpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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